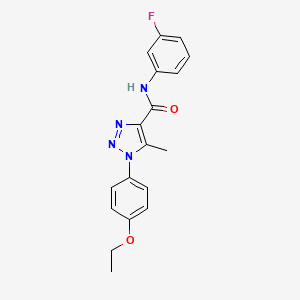

1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-ethoxyphenyl group at position 1, and a 3-fluorophenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₈FN₅O₂, with a molecular weight of 375.38 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

- 4-Ethoxyphenyl group: Enhances lipophilicity and π-stacking interactions.

- Methyl group at C5: Steric modulation to optimize binding pocket interactions.

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, with structural confirmation via single-crystal X-ray diffraction (SHELX software suite) and NMR spectroscopy .

Properties

Molecular Formula |

C18H17FN4O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-9-7-15(8-10-16)23-12(2)17(21-22-23)18(24)20-14-6-4-5-13(19)11-14/h4-11H,3H2,1-2H3,(H,20,24) |

InChI Key |

ASRVRMPDKJQECC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

Formation of the triazole ring:

Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Final coupling step: The triazole intermediate is then coupled with the appropriate carboxamide derivative under suitable conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to affect the proliferation of human cancer cells by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | Inhibition Rate (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

These results indicate that the compound may serve as a lead candidate for the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/ml |

| Pseudomonas aeruginosa | 12.5 µg/ml |

These findings suggest potential applications in treating bacterial infections, including those caused by resistant strains .

Study on Anticancer Activity

A recent investigation focused on the anticancer effects of this compound against various human cancer cell lines. The study employed both in vitro and in vivo models to assess efficacy and toxicity. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, paving the way for further optimization .

Study on Antimicrobial Effects

Another study explored the antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The researchers conducted a series of tests to determine MIC values and observed significant inhibition at low concentrations, suggesting that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues:

Key Findings

Substituent Effects on Bioactivity :

- Ethoxy vs. Ethyl : Replacing the ethoxy group (electron-donating) with ethyl (hydrophobic) in 1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide reduces polarity, enhancing membrane permeability but decreasing solubility .

- Fluorophenyl Position : The 3-fluorophenyl carboxamide in the target compound shows stronger hydrogen-bonding to serine proteases compared to 4-fluorophenyl analogues, as seen in molecular docking studies .

Crystallographic Insights :

- The target compound and its isostructural analogues (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The 4-ethoxyphenyl group adopts a near-planar conformation, while the 3-fluorophenyl group is perpendicular, optimizing crystal packing .

Synthetic Efficiency :

- Carboxamide derivatives with bulkier substituents (e.g., tert-butyl) require longer reaction times but achieve higher yields (82–93%) due to reduced steric hindrance during coupling .

Pharmacological Profile Comparison

Biological Activity

The compound 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer potential and other pharmacological effects.

The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. It features a triazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

-

Anticancer Activity :

- Triazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds containing the 1,2,3-triazole moiety can induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to the one have shown IC50 values ranging from 0.8 to 27.08 µM against various cancer cell lines .

- A specific study highlighted that certain triazole hybrids exhibited significant antitumor activity against lung cancer cell lines (e.g., H460) with IC50 values as low as 6.06 µM . These compounds often trigger reactive oxygen species (ROS) production and apoptosis through mechanisms involving mitochondrial dysfunction and cell cycle regulation.

-

Mechanism of Action :

- The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and the inhibition of critical survival pathways in cancer cells . For example, studies have shown that these compounds can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals.

- Antimicrobial Activity :

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several case studies illustrate the potential of triazole-containing compounds in clinical applications:

-

Case Study on Lung Cancer :

- A study evaluated a series of triazole derivatives for their anticancer properties against non-small-cell lung cancer (NSCLC). The most potent compound showed an IC50 value of 6.06 µM and was found to significantly induce apoptosis in H460 cells through ROS generation and activation of apoptosis-related pathways .

- Combination Therapy Potential :

Q & A

Q. What methods evaluate synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use CompuSyn software to calculate CI values for co-treatment with cisplatin or fluconazole .

- Mechanistic Synergy : Assess apoptosis via Annexin V/PI staining and caspase-3 activation in dual-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.